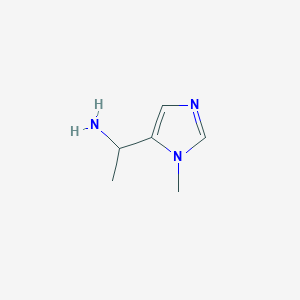

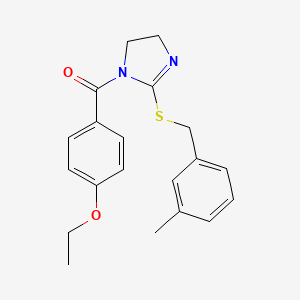

![molecular formula C14H20N2 B2506936 5-Benzyl-5-azaspiro[3.4]octan-7-amine CAS No. 2247101-98-8](/img/structure/B2506936.png)

5-Benzyl-5-azaspiro[3.4]octan-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic cyclic structures such as dihydropyrane. For instance, the synthesis of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine was achieved from 3,4-dihydro-2H-pyrane via an intermediate thiocarboxamide . This demonstrates the potential synthetic routes that could be adapted for the synthesis of 5-Benzyl-5-azaspiro[3.4]octan-7-amine, involving the use of similar starting materials and intermediates.

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-Ray crystallography. For example, the structure of 3-benzoylaminotetrahydropyran-3-thiocarboxamide was confirmed using this method . This suggests that the molecular structure of this compound could also be elucidated using X-Ray crystallography to determine its precise configuration and conformation.

Chemical Reactions Analysis

The related heterocyclic compounds exhibit reactivity towards various reagents. The compound N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine reacts with thiobenzoic acid and Z-Phe-OH to yield corresponding amides, indicating its utility as a synthon for the synthesis of amino acid derivatives . This reactivity profile provides insights into the types of chemical reactions that this compound might undergo, such as nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can offer some predictions. These compounds are likely to have distinct spectroscopic signatures and may exhibit unique reactivity due to the presence of the azaspiro moiety and additional substituents. The solubility, melting points, and stability of these compounds would be influenced by their specific functional groups and overall molecular architecture.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Electrophile Aminierung von C‐H‐aciden Verbindungen mit 1‐Oxa‐2‐azaspiro[2.5]octan : Research by Andreae et al. (1992) explored the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids, leading to the introduction of a 1-hydroxycyclohexylamino group at the acidic position and the classification of five stabilization reactions of the intermediate 2. This research provides insights into the chemical properties and potential applications of related compounds in organic synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).

Diversity-oriented Synthesis of Azaspirocycles : Wipf et al. (2004) conducted a study on the multicomponent condensation of N-diphenylphosphinoylimines and other reactants to access omega-unsaturated dicyclopropylmethylamines. These building blocks were then converted into various heterocyclic 5-azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes. The study highlights the relevance of these compounds for drug discovery (Wipf, Stephenson, & Walczak, 2004).

Aminations with Oxaziridine : Andreae and Schmitz (1994) researched aminations using 1-oxa-2-azaspiro[2.5]octane, leading to cyclohexylidenehydrazino compounds. This work contributes to the understanding of the amination processes involving azaspirocyclic compounds (Andreae & Schmitz, 1994).

Medicinal Chemistry Applications

Anti-Tumor and Anti-Angiogenic Activity of Hydantoin Derivatives : Basappa et al. (2009) designed and synthesized azaspiro bicyclic hydantoin derivatives, which demonstrated significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. This study underscores the potential of azaspiro[3.4]octan-7-amine derivatives in oncology (Basappa, Kumar, Swamy, Sugahara, & Rangappa, 2009).

Synthesis and Anti-Coronavirus Activity : Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones and evaluated their anti-coronavirus activity. This research provides insights into the antiviral potential of azaspirocycles, particularly against human coronavirus (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

5-benzyl-5-azaspiro[3.4]octan-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-13-9-14(7-4-8-14)16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDZRMZTJLTQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

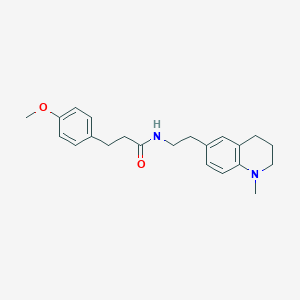

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

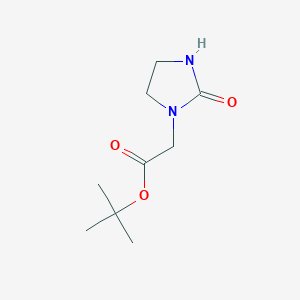

![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)

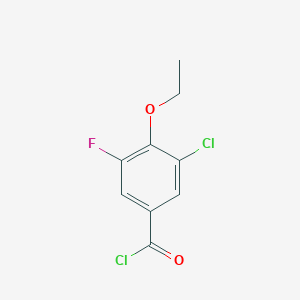

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)